molecular formula C7H6F3N3O2 B6214436 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid CAS No. 2763779-73-1

2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6214436
CAS No.: 2763779-73-1
M. Wt: 221.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a cyclopropyl ring in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene with a trifluoromethyl diazo compound, followed by the formation of the triazole ring through a cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and reaction monitoring techniques to control the reaction parameters effectively. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The triazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxamide
  • 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of 2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropyl ring adds to its rigidity and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

2763779-73-1

Molecular Formula

C7H6F3N3O2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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